molecular formula C24H24N4O3S2 B278185 N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

Numéro de catalogue B278185
Poids moléculaire: 480.6 g/mol
Clé InChI: NOGAZYCXNFTFEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea binds to the ATP-binding site of BTK and inhibits its kinase activity, which is required for the activation of downstream signaling pathways in B-cells. By blocking BTK signaling, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea disrupts the survival and proliferation of B-cells, leading to their death. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the tumor microenvironment.
Biochemical and physiological effects:
N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value in the low nanomolar range. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in preclinical models. In addition, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has shown minimal off-target effects and toxicity in preclinical studies, suggesting a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea in laboratory experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its minimal off-target effects and toxicity. However, the limitations of using N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea include its high cost and limited availability, as well as the potential for resistance development in B-cells over time.

Orientations Futures

For the development of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies, as well as the investigation of its potential as a combination therapy with other targeted agents. In addition, the development of second-generation BTK inhibitors with improved potency, selectivity, and safety profiles is an active area of research, which may lead to the discovery of new and more effective treatments for B-cell malignancies.

Méthodes De Synthèse

The synthesis of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea involves several steps, including the preparation of the key intermediate 4-(2-thienylcarbonyl)-1-piperazine carboxylic acid, which is then reacted with 4-aminophenyl thiourea and 2-methoxybenzoyl chloride to form the final product. The synthesis process has been optimized to maximize yield and purity, and the chemical structure of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in B-cells. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

Nom du produit

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

Formule moléculaire

C24H24N4O3S2

Poids moléculaire

480.6 g/mol

Nom IUPAC

2-methoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H24N4O3S2/c1-31-20-6-3-2-5-19(20)22(29)26-24(32)25-17-8-10-18(11-9-17)27-12-14-28(15-13-27)23(30)21-7-4-16-33-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,32)

Clé InChI

NOGAZYCXNFTFEB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

SMILES canonique

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.